Technical Monograph: Synthesis and Characterization of 2,2,2-Trifluoro-1-(o-tolyl)ethanol
Technical Monograph: Synthesis and Characterization of 2,2,2-Trifluoro-1-(o-tolyl)ethanol
Executive Summary
2,2,2-Trifluoro-1-(o-tolyl)ethanol (CAS: 1221793-66-3 for racemic; specific enantiomers vary) is a critical chiral building block in the development of fluorinated pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl (
This guide details two distinct synthetic pathways:
-
Method A (Enantioselective): Asymmetric Transfer Hydrogenation (ATH) using Iridium-based catalysis, yielding high enantiomeric excess (>95% ee).[1][2]
-
Method B (Racemic/Diastereoselective): Nucleophilic Trifluoromethylation using the Ruppert-Prakash reagent.[1]
Part 1: Retrosynthetic Analysis & Strategy
The strategic disconnection of 2,2,2-Trifluoro-1-(o-tolyl)ethanol reveals two primary electrophilic precursors: the trifluoromethyl ketone and the aromatic aldehyde.
Figure 1: Retrosynthetic disconnection showing the two primary routes to the target alcohol.
Part 2: Synthesis Protocols
Method A: Asymmetric Transfer Hydrogenation (High Value)
Objective: Synthesis of (S)- or (R)-2,2,2-Trifluoro-1-(o-tolyl)ethanol with >95% ee. Mechanism: Iridium-catalyzed hydride transfer via a concerted outer-sphere mechanism.[1]
The ortho-methyl group introduces significant steric hindrance, often rendering standard Ruthenium-TsDPEN catalysts less effective. For ortho-substituted trifluoromethyl ketones, Iridium complexes with f-amphol or similar ligands have demonstrated superior activity.
Experimental Protocol
Reagents:
-
Substrate: 2,2,2-Trifluoro-1-(o-tolyl)ethanone (1.0 equiv)
-
Catalyst: [Ir(Cp*)(f-amphol)Cl] (0.5 mol%)
-
Hydrogen Source: Sodium Formate (HCOONa) / Formic Acid (HCOOH)
-
Solvent: Water/Methanol (1:1 v/v)
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox, charge a reaction flask with the Iridium dimer
and the chiral ligand (e.g., (1R,2R)-f-amphol).[1] Stir in degassed methanol for 30 minutes to form the active pre-catalyst.[1] -
Substrate Addition: Add the ketone (2,2,2-Trifluoro-1-(o-tolyl)ethanone) to the catalyst solution.[1]
-
Reaction Initiation: Introduce the aqueous formate buffer (5:2 HCOOH:Et3N or HCOONa solution).
-
Incubation: Stir vigorously at 40°C for 12–24 hours. Monitor consumption of the ketone via TLC (Hexane/EtOAc 9:1) or
NMR.[1][3] -
Workup: Cool to room temperature. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Critical Control Point: The pH of the formate buffer is crucial.[1] A pH of 4.5–5.0 optimizes the hydridic character of the Ir-H species while preventing racemization.
Figure 2: Simplified catalytic cycle for Iridium-mediated transfer hydrogenation.
Method B: Nucleophilic Trifluoromethylation (Robust/Scale-Up)
Objective: Efficient synthesis of racemic alcohol for non-clinical use or subsequent resolution.[1]
Reagent: Ruppert-Prakash Reagent (
Experimental Protocol
Reagents:
-
Substrate: o-Tolualdehyde (1.0 equiv)
-
Reagent:
(1.2 equiv) -
Initiator: TBAF (1.0 M in THF, 1-5 mol%) or CsF.[1]
-
Solvent: Anhydrous THF or Toluene.[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add o-Tolualdehyde and anhydrous THF.[1]
-
Addition: Cool to 0°C. Add
via syringe. -
Initiation: Add catalytic TBAF dropwise. The reaction is exothermic; control the rate to maintain temp < 5°C. The solution will turn yellow.
-
Silylation: Stir at 0°C for 1 hour, then warm to RT. This yields the silyl ether intermediate.[1]
-
Hydrolysis: Add 1M HCl or 4M HCl (aq) and stir for 2 hours to cleave the silyl group.
-
Isolation: Extract with diethyl ether. Wash with saturated
(caution: evolution).[1] Dry and concentrate.
Part 3: Characterization & QC[1]
The presence of the
Spectral Data Summary (Predicted/Typical)
| Technique | Parameter | Signal / Value | Interpretation |
| Singlet | Methyl group on o-tolyl ring. | ||
| Quartet | Chiral methine proton coupling with | ||
| Multiplet | Aromatic protons (ortho sub.[1] pattern). | ||
| Broad Singlet | Hydroxyl proton (concentration dependent).[1] | ||
| Doublet | Trifluoromethyl group coupling to methine H. | ||
| Quartet | |||
| Quartet | Methine Carbon ( | ||
| HPLC | Chiralcel OD-H or AD-H | -- | Separation of enantiomers (Hexane/IPA). |
Note on NMR: The quartet at ~5.35 ppm in proton NMR is diagnostic. If the reaction fails (e.g., no reduction), this signal will be absent.[1] If the silyl group is not removed (Method B), the OH signal will be missing, and a TMS peak (
Physical Properties[1][4][5][6][7][8]
-
State: Colorless liquid or low-melting solid (approx MP < 45°C).[1]
-
Boiling Point: Est. 85–90°C @ 10 mmHg.[1]
-
Safety: The compound is a skin irritant.[1] The
group increases lipophilicity, potentially enhancing skin absorption.[1]
Part 4: References
-
Iridium-Catalyzed ATH of Trifluoromethyl Ketones:
-
Ruppert-Prakash Reagent Protocols:
-
General Characterization of Trifluoroethanols:
-
Safety Data (Trifluoromethyl Ketones):
-
Cayman Chemical.[1] "Safety Data Sheet - Trifluoromethyl Ketone Derivatives."
-
Sources
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
